2-(Butan-2-yl)phenyl 3-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-butylphenyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C18H19IO3 and a molecular weight of 410.24613 g/mol . This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with iodine and methoxy groups.
Preparation Methods
The synthesis of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-sec-butylphenyl 4-methoxybenzoate using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-sec-butylphenyl 3-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The sec-butyl group can be oxidized to a sec-butyl alcohol or a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form a cyclohexane derivative.
Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas with a palladium catalyst. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-sec-butylphenyl 3-iodo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its target. The sec-butyl group provides hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2-sec-butylphenyl 3-iodo-4-methoxybenzoate can be compared with similar compounds such as:
2-sec-butylphenyl 4-methoxybenzoate: Lacks the iodine substitution, which may result in different reactivity and binding properties.
2-sec-butylphenyl 3-chloro-4-methoxybenzoate: Contains a chlorine atom instead of iodine, leading to variations in chemical reactivity and biological activity.
2-sec-butylphenyl 3-iodo-4-hydroxybenzoate: The methoxy group is replaced by a hydroxyl group, affecting the compound’s solubility and hydrogen bonding capabilities.
The uniqueness of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H19IO3 |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
(2-butan-2-ylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C18H19IO3/c1-4-12(2)14-7-5-6-8-16(14)22-18(20)13-9-10-17(21-3)15(19)11-13/h5-12H,4H2,1-3H3 |
InChI Key |
FLZSXOKWGZIUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.